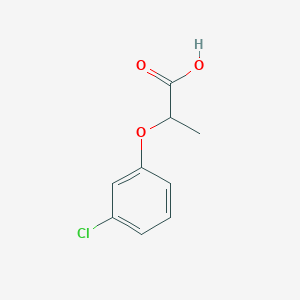

2-(3-Chlorophenoxy)propionic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTJKQDWYXUTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034232 | |

| Record name | 2-(m-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | 2-(3-Chlorophenoxy)propionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100 °C at 1.5 mm Hg | |

| Record name | 2-(3-CHLOROPHENOXY)PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 790.9, dimethyl sulfoxide 268.5, ethanol 710.8, methanol 716.5, iso-octanol 247.3 (all in g/L, 22 °C. In benzene 24.2, chlorobenzene 17.1, toluene 17.6 (all in g/L, 24 °C). In diethylene glycol 390.6, dimethyl formamide 2,354.5, dioxane 789.2 (all in g/L, 24.5 °C)., 790.9 g/L acetone, 2,685 g/L dimethylsulfoxide, 710.8 g/L ethanol, 716.5 g/L methanol, 247.3 g/L isooctanol, 24 °C, In water, 1,200 mg/L at 22 °C | |

| Record name | 2-(3-CHLOROPHENOXY)PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000228 [mmHg] | |

| Record name | 2-(3-Chlorophenoxy)propionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals | |

CAS No. |

101-10-0 | |

| Record name | (±)-2-(3-Chlorophenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(3-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(m-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FLH86ZOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3-CHLOROPHENOXY)PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °C | |

| Record name | 2-(3-CHLOROPHENOXY)PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 2-(3-Chlorophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(3-Chlorophenoxy)propionic acid, a compound of interest in agricultural and pharmaceutical research. The document details a robust synthetic protocol and presents a thorough analysis of its structural and physicochemical properties, supported by spectroscopic and crystallographic data.

Physicochemical Properties

This compound, also known as Cloprop, is a colorless crystalline solid.[1] It is recognized as a chiral phenoxy acid herbicide. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Melting Point | 113-115 °C | |

| Assay | ≥ 98% | |

| pKa | 3.62 (estimated) | [1] |

| Water Solubility | 1,200 mg/L at 22 °C | [2] |

| Appearance | Colorless crystals | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. A green and industrially viable method involves the reaction of 3-chlorophenol (B135607) with β-chloropropionic acid in an aqueous basic medium.[3] This approach is favored due to its efficiency and the use of environmentally benign solvents.[3]

Experimental Protocol: Green Synthesis

This protocol is adapted from a developed commercial process technology for the manufacture of Cloprop with a purity of 99.5%.[3]

Materials:

-

3-chlorophenol

-

β-chloropropionic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Appropriate alcohol (for washing)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-chlorophenol and β-chloropropionic acid in an aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture under reflux with constant stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Acidify the solution with hydrochloric acid or sulfuric acid to precipitate the crude this compound.

-

Purification: The precipitated solid is filtered and washed with a mixed solvent of water and an appropriate alcohol to remove impurities.[3] The resulting product is then dried under vacuum. The primary by-products of this process are sodium chloride and sodium sulfate.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Analysis

A comprehensive structural analysis of this compound has been conducted using various spectroscopic and crystallographic techniques.

Crystallographic Analysis

The crystal structure of (±)-2-(3-Chlorophenoxy)propionic acid has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The molecules form centrosymmetric cyclic hydrogen-bonded dimers.

| Crystal Data | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 31.731(8) Å |

| b | 5.056(1) Å |

| c | 11.534(2) Å |

| β | 90.47(2)° |

| V | 1850.3(5) ų |

| Z | 8 |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of nine distinct carbon environments, corresponding to the molecular structure. A reference to the 13C NMR spectrum is available on PubChem.[2]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present in the molecule. The NIST WebBook provides IR spectral data for the isomeric 2-(2-chlorophenoxy)propionic acid, which can be used for comparative purposes.[4] Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-O-C stretching bands for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic and aliphatic moieties.

-

A C-Cl stretching vibration.

3.2.3. Mass Spectrometry (MS)

Mass spectral data for this compound is available, providing information on its molecular weight and fragmentation pattern, which aids in its identification and structural confirmation.[2]

Mechanism of Action: Auxin Signaling Pathway

This compound is a synthetic auxin, and its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[5][6] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5] The core of this mechanism is the TIR1/AFB-Aux/IAA-ARF signaling pathway.[7][8]

At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[7][9] When this compound (or natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the TIR1/AFB F-box protein component of the SCF E3 ubiquitin ligase complex.[8][9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[7][8] The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of genes that regulate cell growth and development.[7][9]

Caption: The TIR1/AFB-Aux/IAA-ARF auxin signaling pathway.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. cdn.nufarm.com [cdn.nufarm.com]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Chlorophenoxyacetic Acid (3-CPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of 3-Chlorophenoxyacetic acid (3-CPA). The information is intended for use by professionals in research, science, and drug development.

Core Chemical and Physical Properties

3-Chlorophenoxyacetic acid, a synthetic auxin, is utilized primarily as a plant growth regulator and herbicide. Its chemical and physical characteristics are crucial for its application and understanding its biological interactions.

Data Presentation: Quantitative Properties of 3-CPA

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-chlorophenoxy)acetic acid | [1] |

| Synonyms | m-Chlorophenoxyacetic acid, (3-chlorophenoxy)acetic acid | [1] |

| CAS Number | 588-32-9 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Melting Point | 110 °C | [1] |

| Solubility | Slightly soluble in water and chloroform; Soluble in ethanol (B145695) and ether; Very soluble in benzene. | [1] |

| pKa | 3.07 | [1] |

| logP | 2.03 | [1] |

Biological Activity and Mechanism of Action

As a member of the phenoxy herbicide family, 3-CPA functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[3][4][5] This mimicry allows it to interfere with the normal hormonal balance in plants, leading to uncontrolled growth and ultimately, death in susceptible species, particularly broadleaf weeds.[3][6]

The primary mechanism of action for synthetic auxins like 3-CPA is through the nuclear auxin signaling pathway.[7][8] This pathway regulates the expression of a multitude of genes involved in cell division, expansion, and differentiation.[9][10]

Signaling Pathway: The Core Auxin Response

The canonical auxin signaling pathway involves three main protein families:

-

TIR1/AFB Receptors: These F-box proteins act as the primary auxin receptors.[7][11]

-

Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[7][8]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[7]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing gene expression.[9] When 3-CPA (or natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[8][10] The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to the physiological effects associated with auxin action.[7][9]

Experimental Protocols

Detailed methodologies are essential for the accurate study and application of 3-CPA. Below are protocols for its synthesis and for assessing its biological activity.

Synthesis of 3-Chlorophenoxyacetic Acid

A common method for the synthesis of 3-CPA is via a microwave-assisted reaction.[2]

Materials:

-

Ethyl chloroacetate (B1199739)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Polyethylene glycol 600 (PEG-600)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (1 M)

Procedure:

-

A mixture of 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), K₂CO₃ (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL) is prepared in a microwave-safe vessel.[2]

-

The mixture is irradiated in a microwave oven at 200 W for 4 minutes.[2]

-

After the initial irradiation, 5 mL of 2 M NaOH is added to the mixture.[2]

-

The mixture is then irradiated again at 500 W for 5 minutes to facilitate the hydrolysis of the ester.[2]

-

After cooling to room temperature, the resulting aqueous solution is acidified to a pH of 6 by the addition of 1 M HCl solution under vigorous stirring.[2]

-

The precipitated crude product is then purified, typically by column chromatography, to yield 3-Chlorophenoxyacetic acid as a white solid.[2]

Assessment of Auxin Activity and Herbicide Efficacy

To quantify the biological effects of 3-CPA, a multi-step experimental workflow is typically employed. This involves treatment of plant material followed by quantitative analysis of endogenous plant hormones and assessment of physiological effects.

Experimental Workflow for Herbicide Efficacy:

-

Experimental Design: A randomized complete block design is often used for field or greenhouse trials. This design helps to minimize the effects of environmental variability.[12][13] The experiment should include multiple concentrations of 3-CPA, a negative control (vehicle only), and a positive control (a known herbicide).[12]

-

Plant Material: Select a target broadleaf species and a non-target monocot species (e.g., a grass) to assess selectivity.

-

Application: Apply 3-CPA, typically as a foliar spray, at various concentrations to the test plants. For woody plants, the incision point application (IPA) technique can be used for precise dosing.

-

Physiological Assessment: Over a period of several days to weeks, visually score the plants for signs of herbicide damage, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).

-

Quantitative Analysis of Endogenous Auxins: To understand the biochemical impact, tissue samples are collected from treated and control plants at various time points. The levels of natural auxins (like IAA) can be quantified to determine how 3-CPA perturbs the natural hormone balance.

-

Extraction: Plant tissue is homogenized in a buffer containing stable isotope-labeled internal standards (e.g., [¹³C₆]IAA) for accurate quantification.[14][15]

-

Purification: The homogenate is purified using solid-phase extraction (SPE) to isolate the auxins from other plant compounds.[14][16]

-

Derivatization and Analysis: The purified auxins are derivatized (e.g., methylation with diazomethane) to improve their volatility and detection by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] The abundance of the endogenous auxin is determined by comparing its signal to that of the known amount of the spiked internal standard.[15]

-

-

Data Analysis: Statistical analysis is performed on the physiological scoring and quantitative hormone data to determine the dose-response relationship and the statistical significance of the observed effects.[12]

References

- 1. 3-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorophenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 13. pp1.eppo.int [pp1.eppo.int]

- 14. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenoxy)propionic Acid as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Chlorophenoxy)propionic acid (3-CPA) is a synthetic auxin analog that mimics the physiological effects of the natural plant hormone indole-3-acetic acid (IAA). This technical guide delineates the molecular mechanism of 3-CPA, focusing on its interaction with the auxin signaling pathway. While quantitative data on the binding affinity of 3-CPA to auxin co-receptors is not extensively available in public literature, this document provides a comprehensive overview of the established mechanism for synthetic auxins, detailed experimental protocols for characterization, and available quantitative data on the physiological effects of 3-CPA.

Core Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like 3-CPA exert their biological effects by co-opting the plant's natural auxin perception and signaling machinery. The central components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing the expression of auxin-responsive genes. When 3-CPA is introduced, it acts as a "molecular glue," binding to the TIR1/AFB F-box protein, which is a component of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the degron motif within domain II of the Aux/IAA repressor proteins. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARF transcription factors, which can then activate or repress the transcription of a wide array of downstream auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation.

Quantitative Data

Dose-Response of 3-CPA on Pineapple Flowering Inhibition

3-CPA is utilized commercially to control natural flowering in pineapple, which allows for scheduled harvesting.

| 3-CPA Concentration (mg L-1) | Number of Applications | Flowering Inhibition (%) | Reference |

| 30 | 1 | - | [1] |

| 60 | 2 | - | [1] |

| 90 | 3 | 78 - 99 | [1] |

| 100 | 3 | 76 - 82 | |

| 120 | 4 | 77 | [1] |

| 180 | - | - |

Data presented is a summary from multiple experiments under different planting densities and conditions.

Dose-Response of 3-CPA on Pineapple Fruit and Crown Characteristics

Application of 3-CPA can influence fruit size and development.

| 3-CPA Concentration (ppm) | Crown Length (cm) | Fruit Length (cm) | Pulp Weight (g) | Reference |

| 0 (Control) | - | - | - | [2] |

| 50 | - | - | - | [2] |

| 100 | 14.28 | 17.22 | 1080 | [2] |

| 150 | - | - | - | [2] |

| 200 | - | - | - | [2] |

Note: A significant reduction in crown length (48% compared to control) was observed at 100 ppm[2].

Experimental Protocols

To characterize the mechanism of action of synthetic auxins like 3-CPA, a suite of in vitro and in vivo assays are employed.

TIR1/AFB-Aux/IAA Co-Receptor Binding Assay (Surface Plasmon Resonance)

This assay quantitatively measures the binding affinity of a synthetic auxin to the TIR1/AFB-Aux/IAA co-receptor complex.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

-

Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein onto a streptavidin-coated SPR sensor chip.

-

Binding Analysis:

-

Prepare a series of dilutions of the synthetic auxin (e.g., 3-CPA).

-

Inject a mixture of the purified TIR1/AFB protein and a specific concentration of the synthetic auxin over the sensor chip surface.

-

A positive binding event, indicating the formation of the co-receptor complex, is detected as a change in the refractive index, measured in Resonance Units (RU).

-

-

Data Analysis:

-

Measure the association (ka) and dissociation (kd) rates from the sensorgram.

-

Calculate the equilibrium dissociation constant (Kd = kd/ka) to determine the binding affinity.

-

In Vitro Aux/IAA Ubiquitination Assay

This assay determines if a synthetic auxin promotes the ubiquitination of an Aux/IAA protein by the SCFTIR1/AFB complex.

Methodology:

-

Component Assembly: Combine purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), SCFTIR1/AFB complex, an Aux/IAA substrate protein, and ubiquitin in a reaction buffer.

-

Treatment: Add the synthetic auxin (3-CPA) or a control solvent to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for the enzymatic cascade to occur.

-

Detection:

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the Aux/IAA protein or a ubiquitin antibody.

-

-

Analysis: The appearance of a high-molecular-weight smear or ladder of bands in the presence of the synthetic auxin indicates polyubiquitination of the Aux/IAA protein.

Auxin-Responsive Gene Expression Analysis (DR5::GUS Reporter Assay)

The DR5 promoter contains multiple repeats of an auxin response element (AuxRE) and is widely used to monitor auxin signaling output in vivo.

Methodology:

-

Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana) carrying a construct with the β-glucuronidase (GUS) reporter gene driven by the DR5 promoter (DR5::GUS).

-

Treatment: Treat seedlings or tissues with a range of concentrations of the synthetic auxin (3-CPA) or a control solution.

-

Histochemical Staining:

-

Incubate the plant material in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells with active auxin signaling.

-

-

Quantitative Fluorometric Assay:

-

Homogenize treated tissues and incubate the protein extract with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

-

Measure the fluorescence of the resulting product (4-MU) to quantify GUS activity.

-

-

Analysis: Correlate the intensity of the blue staining or the level of fluorescence with the concentration of the synthetic auxin to determine the dose-response relationship of auxin signaling activation.

Downstream Genetic Targets

The activation of ARF transcription factors by 3-CPA leads to changes in the expression of a multitude of downstream genes. While specific genome-wide expression data for 3-CPA is limited, the primary auxin-responsive gene families are well-established and include:

-

Aux/IAA genes: These genes are themselves auxin-inducible, creating a negative feedback loop.

-

GH3 genes: These genes encode enzymes that conjugate amino acids to auxin, thereby regulating auxin homeostasis.

-

SAUR (Small Auxin-Up RNA) genes: This large family of genes is rapidly induced by auxin and is implicated in cell expansion.

The specific set of genes regulated by 3-CPA and the magnitude of their expression changes would likely vary depending on the plant species, tissue type, and the concentration and duration of the treatment.

Conclusion

This compound functions as a synthetic auxin by hijacking the endogenous TIR1/AFB-mediated auxin signaling pathway. It promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of ARF-mediated gene expression and subsequent physiological responses. While a complete quantitative profile of 3-CPA's interaction with all components of this pathway is not yet fully elucidated, the established experimental frameworks detailed in this guide provide the necessary tools for its comprehensive characterization. The available data on its effects in pineapple highlight its utility in agricultural applications. Further research, particularly in the areas of receptor binding affinities and genome-wide transcriptional responses, will provide a more detailed understanding of the specific molecular interactions and downstream effects of this synthetic auxin.

References

An In-depth Technical Guide on the Biological Activity and Phytotoxicity of Cloprop in Non-target Plants

Introduction

Cloprop, chemically known as 2-(3-chlorophenoxy)propionic acid (3-CPA), is a synthetic plant growth regulator belonging to the phenoxy herbicide family.[1][2] Historically, it has been utilized in agriculture to control fruit size, facilitate thinning, and delay ripening, particularly in crops like pineapples and peaches.[1] Like other phenoxy herbicides, Cloprop mimics the action of natural plant auxins, a class of hormones that regulate cell division, enlargement, and overall development.[3][4][5]

While effective for its intended purpose, the application of any bioactive compound in an agricultural setting necessitates a thorough understanding of its potential impact on non-target organisms. Non-target plants, which constitute the surrounding flora in an ecosystem, can be inadvertently exposed to Cloprop through spray drift or soil mobility.[6] At concentrations exceeding those for growth regulation, synthetic auxins can induce rapid, uncontrolled growth, leading to significant physiological stress and phytotoxicity.[5][7] This guide provides a technical overview of the biological activity of Cloprop, its mechanisms of phytotoxicity, and standardized protocols for evaluating its effects on non-target plant species.

Biological Activity and Mechanism of Phytotoxicity

Dual-Action as a Synthetic Auxin

Cloprop's primary biological activity stems from its structural similarity to the natural auxin, indole-3-acetic acid (IAA).[3][4] At low concentrations, it promotes controlled growth responses. However, at herbicidal concentrations, it overwhelms the plant's hormonal regulatory systems. This leads to a cascade of adverse effects, including epinasty (downward curling of leaves), stem twisting, and uncontrolled cell division and elongation, which collectively exhaust the plant's energy reserves and disrupt transport tissues, ultimately causing death.[2][5]

Oxidative Stress and Ferroptosis-like Cell Death

A key mechanism underlying the phytotoxicity of phenoxy herbicides is the induction of severe oxidative stress.[8] Research on the closely related compound, (R)-dichlorprop, has shown that it triggers a form of programmed cell death in plants that resembles ferroptosis.[8] This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻).[8][9]

These highly reactive molecules cause widespread cellular damage by oxidizing essential macromolecules.[9] A primary target is the lipid molecules within cell membranes, leading to a chain reaction known as lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents and loss of function.[8] The herbicidal action is further amplified by the depletion of the plant's natural antioxidant defense systems, such as glutathione (B108866) and ascorbic acid, rendering the cells unable to neutralize the ROS surge.[8] This proposed pathway provides a detailed molecular basis for the phytotoxic symptoms observed in non-target plants exposed to Cloprop.

Quantifying Phytotoxicity in Plants

While specific quantitative data on Cloprop's effects on a wide range of non-target species is limited, studies on target crops at varying concentrations illustrate the dose-dependent nature of its phytotoxicity. Higher-than-intended concentrations lead to visible damage and negative impacts on physiological parameters.

Table 1: Dose-Dependent Effects of Cloprop on Pineapple (Ananas comosus cv. Giant Kew), Illustrating Phytotoxic Effects at High Concentrations

| Treatment (Cloprop Conc.) | Crown Length (cm) | Pulp Weight (g) | Total Soluble Solids (TSS) (°Brix) | Titratable Acidity (%) | Phytotoxicity Symptoms |

|---|---|---|---|---|---|

| Control (0 ppm) | 27.45 | 950 | 14.20 | 0.64 | None |

| 50 ppm | 18.21 | 1020 | 14.80 | 0.61 | None |

| 100 ppm | 14.28 | 1080 | 15.10 | 0.58 | None |

| 150 ppm | 13.52 | 1050 | 13.60 | 0.72 | Incidence of burns on lower crown leaves |

| 200 ppm | 12.83 | 980 | 12.80 | 0.78 | Incidence of burns on lower crown leaves |

Data synthesized from a study on the effect of Cloprop on pineapple quality. This data demonstrates that while lower concentrations (50-100 ppm) have a growth-regulating effect, higher concentrations (150-200 ppm) induce phytotoxic symptoms (leaf burn) and negatively impact fruit quality metrics like TSS and acidity.

Experimental Protocols for Phytotoxicity Assessment

Standardized methodologies are crucial for accurately assessing the risk Cloprop poses to non-target plants. These protocols are designed to evaluate effects on key life stages and physiological processes.

Protocol 1: Seed Germination and Root Elongation Bioassay

This laboratory test provides a rapid assessment of Cloprop's impact on the critical early life stages of a plant.[10][11][12]

-

Objective : To determine the concentration-dependent effect of Cloprop on the seed germination and seedling development of representative non-target species (e.g., lettuce, radish, oat).

-

Methodology :

-

Prepare a series of Cloprop dilutions in distilled water, ranging from a low concentration (e.g., 0.1 mg/L) to a high concentration (e.g., 100 mg/L), including a water-only control.

-

Place 25 seeds of a test species evenly on sterile filter paper within a petri dish.[13]

-

Moisten the filter paper with a standard volume (e.g., 5 mL) of the respective Cloprop test solution or control.[13]

-

Seal the petri dishes and incubate them in a controlled environment (e.g., 24°C, dark) for 5-7 days.[10]

-

After the incubation period, count the number of germinated seeds to calculate the germination percentage.

-

Measure the primary root and plumule (shoot) length of each germinated seedling.[14]

-

-

Endpoint Calculation : Calculate the EC₅₀ (Effective Concentration causing 50% inhibition) for germination rate, root length, and plumule length compared to the control.[10]

Protocol 2: Whole Plant Phytotoxicity Assessment

This greenhouse-based protocol evaluates the effects of Cloprop on established plants, simulating exposure via spray drift.[15]

-

Objective : To assess visual phytotoxicity, biomass reduction, and impacts on chlorophyll (B73375) content in non-target plant species following foliar application of Cloprop.

-

Methodology :

-

Grow test plants (e.g., soybean, sunflower, wheat) in pots containing a standardized soil mixture until they reach a specific growth stage (e.g., 2-4 true leaves).[16]

-

Prepare test solutions of Cloprop at rates equivalent to a recommended field application rate (1x) and a higher rate to simulate overlap (2x).[15] An untreated control sprayed with water is mandatory.

-

Apply the treatments as a fine foliar spray until runoff.

-

Maintain the plants in a greenhouse under controlled conditions for 14-21 days.

-

Assessments:

-

Visual Phytotoxicity : Score plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death), noting symptoms like chlorosis, necrosis, and malformations.

-

Chlorophyll Content : Use a handheld chlorophyll meter (e.g., SPAD meter) for a non-destructive measurement of relative chlorophyll content.[17] Alternatively, perform solvent extraction (e.g., 80% acetone) on leaf discs and measure absorbance using a spectrophotometer at 645 nm and 663 nm.[18][19][20]

-

Biomass : At the end of the study, harvest the above-ground plant material, record the fresh weight, then dry it in an oven (e.g., 70°C for 72 hours) to determine the dry weight.

-

-

-

Endpoint Calculation : Statistically compare the treatment groups to the control for significant reductions in chlorophyll content and biomass.

Protocol 3: Residue Analysis in Plant Tissue and Soil

This analytical chemistry protocol is used to quantify the concentration of Cloprop in environmental samples.[21][22]

-

Objective : To determine the concentration of Cloprop residues in non-target plant tissue and soil after application.

-

Methodology :

-

Extraction : Homogenize a known weight of the sample (e.g., 10g of plant tissue or soil). Extract Cloprop using an appropriate solvent mixture (e.g., acetonitrile/water or acetone) and mechanical shaking.[1][6] For soil, a hydrolysis step with sodium hydroxide (B78521) may be used to release bound residues before acidification.[21]

-

Cleanup : Pass the crude extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to remove interfering compounds. Elute the analyte of interest with a small volume of solvent.

-

Analysis : Quantify the concentration of Cloprop in the cleaned extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS) for higher sensitivity and specificity.[6][21][23]

-

-

Endpoint Calculation : Report the residue concentration in mg/kg (ppm) based on a calibration curve prepared from certified reference standards.

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for a comprehensive phytotoxicity assessment of a chemical like Cloprop on non-target plants.

Proposed Signaling Pathway

This diagram outlines the proposed molecular pathway by which Cloprop induces phytotoxicity, based on mechanisms observed for related phenoxy herbicides.[8]

Conclusion

Cloprop exhibits a dual role as a plant growth regulator at low doses and a potent phytotoxin at higher doses. Its mode of action, characteristic of phenoxy herbicides, involves mimicking natural auxins, leading to uncontrolled growth. The primary mechanism of phytotoxicity in non-target plants is the induction of severe oxidative stress, culminating in a ferroptosis-like programmed cell death. This process is driven by the accumulation of reactive oxygen species, subsequent lipid peroxidation, and the collapse of cellular antioxidant defenses. A rigorous evaluation using standardized protocols for germination, whole-plant effects, and residue analysis is essential to characterize the dose-dependent risks and establish safe application practices that minimize harm to non-target flora and preserve ecosystem biodiversity.[16][24][25]

References

- 1. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. tnstate.edu [tnstate.edu]

- 6. echemi.com [echemi.com]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant Oxidative Stress: Biology, Physiology and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dl.astm.org [dl.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 14. Influence of herbicides on germination and quality of Palmer amaranth (Amaranthus palmeri) seed | Weed Technology | Cambridge Core [cambridge.org]

- 15. pp1.eppo.int [pp1.eppo.int]

- 16. researchgate.net [researchgate.net]

- 17. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]

- 18. prometheusprotocols.net [prometheusprotocols.net]

- 19. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 20. umces.edu [umces.edu]

- 21. epa.gov [epa.gov]

- 22. english.ctgb.nl [english.ctgb.nl]

- 23. 2-(3-Chlorophenoxy) Propionic Acid - Regis Technologies [registech.com]

- 24. researchgate.net [researchgate.net]

- 25. Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(3-Chlorophenoxy)propionic acid in different organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Chlorophenoxy)propionic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise solubility data for experimental and developmental work. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as Cloprop, is a synthetic auxin, a class of plant hormones.[1] It has been used as a plant growth regulator to thin fruit blossoms and increase the size of pineapples.[2] The compound is a colorless solid and belongs to the phenoxypropionic acid class of herbicides.[2][3] Understanding its solubility in different organic solvents is crucial for its formulation, application, and in the development of analytical methods.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different chemical environments.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | 790.9 | 22 |

| Dimethyl Sulfoxide (DMSO) | 268.5 | 22 |

| Ethanol | 710.8 | 22 |

| Methanol | 716.5 | 22 |

| Iso-octanol | 247.3 | 22 |

| Benzene | 24.2 | 24 |

| Chlorobenzene | 17.1 | 24 |

| Toluene | 17.6 | 24 |

| Diethylene Glycol | 390.6 | 24.5 |

| Dimethyl Formamide (DMF) | 2,354.5 | 24.5 |

| Dioxane | 789.2 | 24.5 |

Data sourced from PubChem CID 7542.[2]

Experimental Protocol for Solubility Determination

While the precise experimental details for generating the data above are not publicly available, a standard and widely accepted method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV detector) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The goal is to create a slurry where solid particles of the acid are in equilibrium with the dissolved form.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 22 °C, 24 °C, or 24.5 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Sample Dilution: The clear, saturated filtrate is then accurately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical method being used.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly HPLC or UV-Vis spectrophotometry.

-

For HPLC: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

-

For UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The concentration of the unknown sample is then calculated using the Beer-Lambert law.

-

-

Calculation of Solubility: The solubility is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. The final result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of 2-(3-Chlorophenoxy)propionic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(3-Chlorophenoxy)propionic acid, a compound utilized as a chiral phenoxy acid herbicide.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.3 | s (broad) | 1H | -COOH |

| 7.38 - 6.89 | m | 4H | Ar-H |

| 4.80 | q | 1H | -CH- |

| 1.72 | d | 3H | -CH₃ |

| (Data obtained from a 400 MHz spectrum in CDCl₃)[2] |

¹³C NMR Data

While a specific, fully assigned spectrum is not publicly available, general chemical shift ranges for the carbon environments in this compound can be predicted based on established principles of ¹³C NMR spectroscopy.

| Chemical Shift Range (ppm) | Assignment |

| 170 - 185 | -COOH |

| 155 - 160 | Ar-C-O |

| 130 - 135 | Ar-C-Cl |

| 110 - 130 | Ar-C-H |

| 70 - 80 | -CH- |

| 15 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by distinct absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2800 - 3500 | O-H stretch | Very strong, broad |

| ~1710 | C=O stretch | Strong, sharp |

| ~1210 - 1320 | C-O stretch | Strong |

| ~1000 - 1300 | C-O-C stretch | |

| ~600 - 800 | C-Cl stretch | |

| (Characteristic absorption ranges for carboxylic acids)[3] |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z Value | Description |

| 200.02 | [M]⁺ Molecular ion |

| 128 | Top Peak |

| 155 | 2nd Highest |

| 45 | 3rd Highest |

| (Data sourced from NIST Mass Spectrometry Data Center)[4] |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of organic acids.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[6]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.[2] For ¹H NMR, the spectral width typically covers a range of -1 to 9 ppm.[7] For ¹³C NMR, a spectral window of -10 to 180 ppm is common.[7] Data is acquired at ambient probe temperature.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe) and pressed with an anvil to ensure good contact.[8] Alternatively, the sample can be prepared as a KBr pellet or as a nujol mull.[9]

Instrumentation and Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the IR spectrum.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The data is plotted as percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry

Sample Preparation and Analysis: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary to increase the volatility of the organic acid.[12] This can involve converting the carboxylic acid to a more volatile ester or silyl (B83357) derivative.[13] The derivatized sample is then injected into the GC-MS system. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be dissolved in a suitable solvent and directly injected, or it may undergo derivatization depending on the specific method.[12]

Instrumentation and Data Acquisition: In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.[14] In LC-MS, separation occurs in a liquid chromatography column.[15] The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z).[13][14] The mass spectrum is recorded, showing the relative abundance of different fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 2-(3-氯苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(3-Chlorophenoxy)-propionic acid(101-10-0) 1H NMR spectrum [chemicalbook.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. amherst.edu [amherst.edu]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. benchchem.com [benchchem.com]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metbio.net [metbio.net]

- 15. lcms.cz [lcms.cz]

The Toxicological Profile and Environmental Fate of 3-Chloropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionic acid (3-CPA), a halogenated carboxylic acid, finds application as a chemical intermediate in various industries, including pharmaceuticals and agrochemicals. Its utility, however, is counterbalanced by potential toxicological and environmental risks. This technical guide provides a comprehensive overview of the current understanding of 3-CPA's toxicological profile and its behavior in the environment. It is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate informed risk assessment and management. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes known metabolic and degradative pathways.

Toxicological Profile

3-Chloropropionic acid exhibits moderate acute toxicity and is corrosive to tissues upon contact. The primary routes of exposure are oral, dermal, and inhalation, each posing significant health hazards.

Acute Mammalian Toxicity

Quantitative data on the acute toxicity of 3-CPA is limited. However, data for its structural isomer, 2-chloropropionic acid, provides an indication of its potential toxicity. It is classified as harmful if swallowed and may cause severe skin burns and eye damage[1][2]. Inhalation may lead to chemical pneumonitis[3].

Table 1: Acute Mammalian Toxicity Data for Chloropropionic Acid Isomers

| Test Substance | Route | Species | LD50/LC50 | Source |

| 2-Chloropropionic Acid | Oral | Rat | 800 mg/kg | [1] |

| 2-Chloropropionic Acid | Dermal | Guinea Pig | 126 mg/kg | [1] |

| 3-Chloropropionyl Chloride | Oral | Rat | ~1200 mg/kg | [4][5] |

| 3-Chloropropionyl Chloride | Inhalation | Rat | < 0.9 mg/L (1 hr) | [5][6] |

Note: Data for 3-chloropropionyl chloride, a related compound, is included for reference.

Genotoxicity and Carcinogenicity

3-CPA is suspected of causing genetic defects[2][7]. Studies have shown that it can be mutagenic in the Salmonella/microsome assay (Ames test) in the absence of metabolic activation[4]. It has also tested positive in the SOS chromotest in Escherichia coli[4]. However, it did not show clastogenic potential in human lymphocytes[4]. There is currently no conclusive evidence to classify 3-CPA as a carcinogen[1].

Mechanism of Toxicity

The precise molecular mechanisms of 3-CPA toxicity are not fully elucidated. However, its corrosive nature is attributed to its acidic properties, causing severe burns to skin, eyes, and mucous membranes upon contact[8][9]. Systemic toxicity likely involves its reactivity as a halogenated organic acid, which can interfere with cellular processes. The following diagram illustrates a generalized pathway of cellular toxicity that may be relevant to 3-CPA.

Environmental Impact

The environmental fate of 3-CPA is influenced by its physical and chemical properties, as well as its susceptibility to biological degradation.

Ecotoxicity

3-CPA exhibits toxicity to aquatic organisms. The following table summarizes available ecotoxicity data.

Table 2: Ecotoxicity of 3-Chloropropionic Acid

| Test Organism | Endpoint | Concentration | Exposure Duration | Source |

| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 hours | [10] |

| Desmodesmus subspicatus (Algae) | EC50 | 45.3 mg/L | 72 hours | [10] |

| Pseudomonas putida (Bacteria) | EC10 | 482 mg/L | 18 hours | [10] |

Environmental Fate

Due to its water solubility, 3-CPA is expected to be mobile in soil and water. However, it is unlikely to persist in the environment due to its potential for biodegradation[11]. Several microbial species have been identified that can degrade 3-CPA, utilizing it as a carbon source.

Biodegradation

The primary mechanism of 3-CPA biodegradation is dehalogenation, where the chlorine atom is removed from the molecule. This process is carried out by dehalogenase enzymes produced by various microorganisms, including bacteria (Pseudomonas sp.) and fungi (Trichoderma sp.)[12][13][14]. The degradation of 3-CPA by these microorganisms typically leads to the formation of propionic acid, which can then be further metabolized[13][15].

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity from a single dermal application.

-

Animal Selection and Preparation: Healthy young adult rats or rabbits are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The substance is kept in contact with the skin for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: At the end of the observation period, all animals are subjected to a gross necropsy. The LD50 is calculated.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to freshwater invertebrates.

-

Test Organism: Daphnia magna neonates (less than 24 hours old) are used.

-

Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Aquatic Toxicity: Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater algae.

-

Test Organism: A rapidly growing species of green algae, such as Desmodesmus subspicatus, is used.

-

Test Design: Algal cultures are exposed to various concentrations of the test substance for 72 hours under controlled conditions of light, temperature, and nutrients.

-

Measurement: Algal growth (biomass) is measured at least daily.

-

Endpoint: The EC50 (the concentration that causes a 50% reduction in algal growth) is determined.

Conclusion

3-Chloropropionic acid presents a moderate toxicological hazard to mammals and is toxic to aquatic organisms. Its primary human health risks are associated with its corrosive properties and potential genotoxicity. In the environment, while mobile, it is not expected to persist due to microbial degradation. The dehalogenation pathway is a key process in its environmental breakdown. A thorough understanding of its toxicological and environmental profile, as outlined in this guide, is essential for implementing appropriate safety measures during its handling and for predicting its environmental impact. Further research is warranted to elucidate the specific molecular mechanisms of its toxicity and to obtain more comprehensive quantitative toxicity data.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloropropionic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 4. bgrci.de [bgrci.de]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Chloropropionic Acid | 107-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 3-Chloropropionic acid(107-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 3-Chloropropionic acid - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Commercial sources and purity grades of Cloprop for research purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity grades, and analytical methodologies for Cloprop (2-(3-chlorophenoxy)propionic acid) intended for research purposes. This document is designed to assist researchers in sourcing appropriate grades of Cloprop and in implementing quality control procedures for their experimental needs.

Commercial Sources and Purity Grades of Cloprop

Cloprop is available from various chemical suppliers in several purity grades, each suited for different research applications. The selection of a specific grade is critical and should be based on the sensitivity of the intended experiments. Higher purity grades, such as analytical standards or certified reference materials, are essential for quantitative studies and for use as reference standards in analytical assays. Technical grades may be suitable for initial exploratory studies or for applications where high purity is not a primary concern.

Below is a summary of representative commercial suppliers and the typical purity grades of Cloprop they offer. It is important to note that availability and specifications may vary, and researchers should always consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Grade | Typical Purity | CAS Number | Notes |

| Tocopharm | Plant Growth Regulator | ≥99% | 101-10-0 | Offered as a crystalline powder for use in plant science research.[1][2] |

| Zhengzhou Delong Chemical | Technical Grade | 98% TC | 101-10-0 | "TC" denotes Technical Concentrate, a common grade for agricultural chemicals.[3] |

| PANPAN INDUSTRY CO., LTD | Technical Grade | 98% TC | 101-10-0 | Marketed as a plant growth regulator.[4][5] |

| CRM LABSTANDARD | Reference Material (RM) | ≥95% | 101-10-0 | Intended for use as a reference standard in analytical laboratories and is accompanied by a certificate of analysis.[6] |

| Sigma-Aldrich (Supelco) | Analytical Standard | - | - | While a specific entry for Cloprop was not found, they offer analytical standards for related phenoxy herbicides like Mecoprop. |

Experimental Protocols for Purity Determination

Ensuring the purity of Cloprop is crucial for the validity and reproducibility of research findings. The following are summaries of established analytical methods for determining the purity of Cloprop and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for assessing the purity of non-volatile and thermally unstable compounds like Cloprop. A typical HPLC protocol involves the following steps:

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is commonly used for the separation of phenoxyacetic acid derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio can be optimized to achieve the best separation.

-

Sample Preparation: A stock solution of the Cloprop sample is prepared in a suitable solvent, such as the mobile phase or a component of it. This stock solution is then diluted to a working concentration within the linear range of the detector.

-

Standard Preparation: A certified reference standard of Cloprop is used to prepare a series of calibration standards of known concentrations.

-

Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention time and peak area of Cloprop are recorded.

-

Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more definitive identification and quantification, especially in complex matrices, LC-MS can be employed. This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Chromatography: The HPLC conditions are similar to those described above.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically effective for acidic compounds like Cloprop.

-

Mass Analysis: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the deprotonated Cloprop molecule. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for enhanced specificity.

-

Quantification: Similar to HPLC, quantification is achieved by comparing the response of the sample to that of a calibration curve prepared from a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Internal Standard: A certified internal standard of known purity and concentration is accurately weighed and mixed with a precisely weighed amount of the Cloprop sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.

-

Sample Preparation: The mixture of the Cloprop sample and the internal standard is dissolved in a deuterated solvent.

-

Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant protons.

-

Data Processing: The spectrum is carefully processed, including phasing and baseline correction.

-

Calculation: The purity of the Cloprop sample is calculated by comparing the integral of a specific, well-resolved proton signal of Cloprop to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Mechanism of Action: Auxin Signaling Pathway

Cloprop is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[7][8][9] At appropriate concentrations, it can be used to promote desirable growth characteristics. However, at higher concentrations, it acts as a herbicide by inducing uncontrolled and disorganized growth, leading to the death of the plant.[8][9] The mechanism of action involves the hijacking of the plant's natural auxin signaling pathway.

The following diagram illustrates the core components of the canonical auxin signaling pathway and how synthetic auxins like Cloprop interfere with it.

Caption: Auxin signaling pathway and the effect of Cloprop.

Diagram Explanation:

In the absence of high levels of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[10][11][12][13] When a synthetic auxin like Cloprop is introduced, it binds to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[11][12][13] This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressors.[10][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[10][11] The degradation of the repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes.[10][11][12] The sustained and excessive activation of these genes leads to uncontrolled cell division and elongation, ultimately resulting in the death of the plant.[9]

References

- 1. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators| Tocopharm [tocopharm.com]

- 2. Selling PGRs Cyclanilide 3-CPA Cloprop 101-10-0 99% in stock suppliers| Tocopharm [tocopharm.com]

- 3. Cloprop 3-CPA 98%TC Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 4. tradewheel.com [tradewheel.com]

- 5. Factory Price Pineapple Growth Regulator Cloprop 3-CPA 98%Tc - Cloprop, 3CPA Cloprop | Made-in-China.com [m.made-in-china.com]

- 6. Cloprop – CRM LABSTANDARD [crmlabstandard.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. pestgenie.com.au [pestgenie.com.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(3-Chlorophenoxy)propionic acid as a Fruit Thinning Agent in Peaches

Introduction

2-(3-Chlorophenoxy)propionic acid (3-CPA) is a synthetic plant growth regulator with auxin-like activity used for fruit thinning in various stone fruits, including peaches.[1] Proper application of 3-CPA can effectively reduce crop load, leading to improved fruit size and quality without significantly impacting the overall yield.[2] The mechanism of action is believed to involve the induction of embryo abortion, possibly through the stimulation of ethylene (B1197577) production, which leads to fruit abscission.[3][4] These application notes provide a detailed protocol for the use of 3-CPA as a fruit thinning agent in peaches, based on scientific research, for use by researchers, scientists, and drug development professionals.

Data Presentation

The efficacy of 3-CPA as a thinning agent is influenced by concentration, application timing, and peach variety. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of 3-CPA on Different Peach Varieties

| Peach Variety | Ease of Thinning with 300 ppm 3-CPA |

| Halford | Easy to thin |

| Peak | Easy to thin |

| Paloro | Easy to thin |

| Carolyn | Easy to thin |

| Suncrest | Effective thinning |

| Early Elberta | Effective thinning |

| Angelus | Effective thinning |

| Pacifica | Effective thinning |

Source: Adapted from studies on cling and freestone peach varieties.[2][5]

Table 2: Effect of 3-CPA Concentration and Application Timing on Fruit Thinning

| Peach Variety | 3-CPA Concentration (ppm) | Ovule Length at Application (mm) | Thinning Response Rating* |

| Vivian (hard-to-thin) | 300 | 7.0 - 10.0 | Good |

| Peak (easy-to-thin) | 300 | 7.0 - 10.0 | Good |

| Halford (easy-to-thin) | 300 | 7.0 - 10.0 | Good |

| Various Cling Varieties | 150 | Not specified | Unsatisfactory |

| Various Cling Varieties | 300 | 8.5 - 9.5 | Best results |

| Freestone Varieties | 300 | 4-5 | Slight or no thinning |

| Freestone Varieties | 300 | 7-8 | Good to excellent |

| Freestone Varieties | 300 | 10-11 | Slight or no thinning |

| Early Amber | 200 | During endosperm cytokinesis | Poor thinning |

| Early Amber | 300 | During endosperm cytokinesis | Good commercial thinning |

| Early Amber | 400 | During endosperm cytokinesis | Poor thinning |

*Thinning Response Rating: A qualitative assessment of the thinning effectiveness, where "Good" or "Excellent" indicates a commercially desirable reduction in fruit set.[5] Source: Data compiled from multiple research articles.[2][5][6][7]

Experimental Protocols